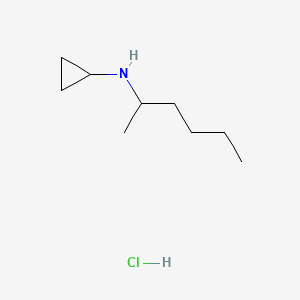
n-(Hexan-2-yl)cyclopropanamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
n-(Hexan-2-yl)cyclopropanamine Hydrochloride: is a chemical compound with the molecular formula C9H19N·HCl and a molecular weight of 177.7 g/mol . It is a useful research chemical and is often used as a building block in various chemical syntheses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of n-(Hexan-2-yl)cyclopropanamine Hydrochloride typically involves the reaction of cyclopropanamine with hexan-2-yl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a base to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions: n-(Hexan-2-yl)cyclopropanamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The compound can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed:
Oxidation: Amine oxides.
Reduction: Primary amines.
Substitution: Various substituted derivatives.
Applications De Recherche Scientifique
Chemistry: n-(Hexan-2-yl)cyclopropanamine Hydrochloride is used as a building block in organic synthesis. It is employed in the synthesis of complex molecules and in the development of new chemical reactions.
Biology: The compound is used in biological research to study the effects of cyclopropanamine derivatives on biological systems. It is also used in the development of new pharmaceuticals.
Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is studied for its potential therapeutic effects and its ability to interact with biological targets.
Industry: The compound is used in the production of specialty chemicals and in the development of new materials. It is also used in the manufacture of agrochemicals and other industrial products.
Mécanisme D'action
The mechanism of action of n-(Hexan-2-yl)cyclopropanamine Hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Cyclopropanamine: A simpler analog without the hexan-2-yl group.
Hexylamine: A linear analog without the cyclopropane ring.
Cyclopropylamine: Another analog with a different substitution pattern on the cyclopropane ring.
Uniqueness: n-(Hexan-2-yl)cyclopropanamine Hydrochloride is unique due to its specific structure, which combines the cyclopropane ring with a hexan-2-yl group. This unique structure imparts specific chemical and biological properties that are not found in its analogs.
Propriétés
Formule moléculaire |
C9H20ClN |
|---|---|
Poids moléculaire |
177.71 g/mol |
Nom IUPAC |
N-hexan-2-ylcyclopropanamine;hydrochloride |
InChI |
InChI=1S/C9H19N.ClH/c1-3-4-5-8(2)10-9-6-7-9;/h8-10H,3-7H2,1-2H3;1H |
Clé InChI |
ULJRBXMDZMYCBW-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(C)NC1CC1.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


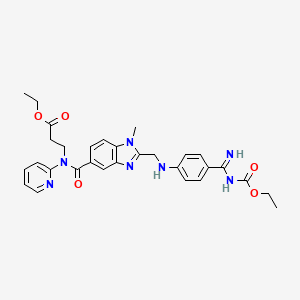

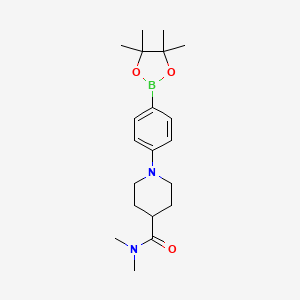
![Methyl 6-{[(trifluoromethyl)sulfonyl]oxy}-2-naphthoate](/img/structure/B13844919.png)
![[(2R,5R)-5-[2-(dimethylamino)-6-oxo-1H-purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13844921.png)

![N2,N2-Bis(carboxymethyl)-N6-[(phenylmethoxy)carbonyl]-L-lysine](/img/structure/B13844931.png)
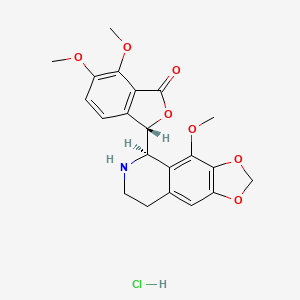
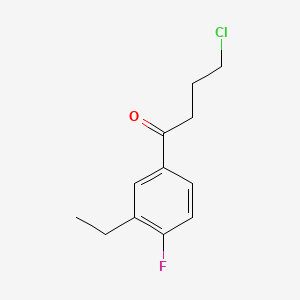

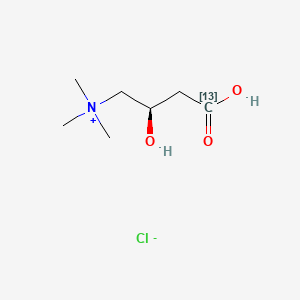
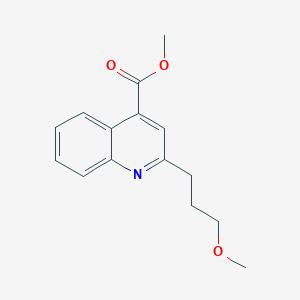

![Methyl(3beta,5beta,7alpha,12alpha)-7,12-Dihydroxy-3-[(1-oxoeicosyl)amino]-cholan-24-oicAcidEster](/img/structure/B13844978.png)
